molecular formula C8H18BNO2 B1267484 2-Butyl-1,3,6,2-dioxazaborocane CAS No. 92527-13-4

2-Butyl-1,3,6,2-dioxazaborocane

Cat. No.: B1267484
CAS No.: 92527-13-4
M. Wt: 171.05 g/mol
InChI Key: MBGBWTARQCUNEI-UHFFFAOYSA-N
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Description

2-Butyl-1,3,6,2-dioxazaborocane is a useful research compound. Its molecular formula is C8H18BNO2 and its molecular weight is 171.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BNO2/c1-2-3-4-9-11-7-5-10-6-8-12-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGBWTARQCUNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323796
Record name 2-butyl-1,3,6,2-dioxazaborocane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92527-13-4
Record name 92527-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Butyl-Substituted Dioxazaborocanes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dioxazaborocanes, a class of heterocyclic compounds featuring a dative boron-nitrogen bond, are of increasing interest in medicinal chemistry and materials science due to their unique stability profile. This guide provides a comprehensive technical overview of the thermodynamic stability of butyl-substituted dioxazaborocanes. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of these promising molecules. This document delves into the structural underpinnings of their stability, outlines rigorous experimental protocols for thermal analysis, and provides a workflow for computational modeling to predict thermodynamic parameters.

Introduction: The Significance of Stability in Dioxazaborocane Chemistry

Dioxazaborocanes are formed through the condensation of a boronic acid with a diethanolamine derivative.[1][2] Their utility was historically centered on the protection and isolation of boronic acids.[1] However, recent research has highlighted their potential as stable, slow-release sources of boronic acids in therapeutic applications and as dynamic covalent cross-linkers in advanced polymer materials.[3][4]

The thermodynamic stability of these compounds is a critical parameter governing their application. In drug development, stability dictates shelf-life, formulation compatibility, and the controlled release of the active boronic acid species. For materials scientists, thermal stability is paramount for defining the processing conditions and operational limits of polymers incorporating these moieties.

The presence of an intramolecular dative bond between the nitrogen and boron atoms (N→B) confers enhanced hydrolytic and thermal stability compared to their boronic ester counterparts, such as dioxaborolanes.[5][6] The nature of the substituent on the boron atom plays a crucial role in modulating this stability. This guide focuses specifically on the impact of a butyl group, a common alkyl substituent, on the overall thermodynamic properties of the dioxazaborocane scaffold.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of a butyl-substituted dioxazaborocane is not governed by a single factor but is rather the result of a complex interplay of structural and electronic effects.

The Central Role of the N→B Dative Bond

The defining feature of the dioxazaborocane ring system is the transannular dative bond between the nitrogen of the diethanolamine backbone and the boron atom. This coordination changes the hybridization of the boron from sp² in the free boronic acid to a more stable, tetracoordinate sp³ state.[2] This tetracoordinate boron center is less electrophilic and thus less susceptible to nucleophilic attack by water, which is the primary mechanism of hydrolysis for boronic esters.[6]

G cluster_0 Butylboronic Acid (sp² Boron) cluster_1 Diethanolamine cluster_2 Butyl-Substituted Dioxazaborocane (sp³ Boron) B1 B OH1 OH B1->OH1 OH2 OH B1->OH2 Butyl1 Butyl B1->Butyl1 N N CH2_1 CH₂ CH2_2 CH₂ CH2_3 CH₂ CH2_4 CH₂ O1 O O2 O H1 H H2 H H3 H B2 B O3 O O4 O N2 N Butyl2 Butyl CH2_5 CH₂ CH2_6 CH₂ CH2_7 CH₂ CH2_8 CH₂ Plus + cluster_1 cluster_1 Yields cluster_2 cluster_2 Minus_H2O - 2H₂O cluster_0 cluster_0

Steric and Electronic Effects of the Butyl Substituent

The butyl group, being a simple alkyl chain, primarily exerts its influence through steric hindrance. Compared to smaller alkyl groups like methyl or ethyl, the butyl group provides a greater steric shield around the boron atom, further impeding the approach of nucleophiles. This steric bulk is known to slow down transesterification and hydrolysis rates in boronic esters.[3][7]

Electronically, the butyl group is weakly electron-donating through an inductive effect. This slightly increases the electron density at the boron center, which can subtly influence the strength of the N→B dative bond and the overall stability of the molecule.

Experimental Determination of Thermodynamic Stability

A quantitative assessment of the thermodynamic stability of butyl-substituted dioxazaborocanes is achieved through a combination of thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is an invaluable tool for identifying thermal transitions such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these events.[9][10]

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the powdered butyl-substituted dioxazaborocane sample into a clean aluminum DSC pan.[11]

    • Ensure the sample forms a thin, even layer covering the bottom of the pan to promote uniform heat transfer.[12]

    • Hermetically seal the pan using a crimper to prevent any loss of volatile decomposition products during the analysis.[11]

  • Instrument Setup:

    • Place the sealed sample pan onto the sample platform in the DSC cell. Place an empty, sealed aluminum pan of the same type on the reference platform.[11]

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide a controlled, non-oxidative atmosphere.[11]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature beyond the decomposition point of the sample (e.g., 400°C).[11] The maximum temperature should be determined from a preliminary TGA scan to avoid excessive decomposition within the DSC cell.[12]

  • Data Analysis:

    • The resulting DSC curve plots heat flow against temperature.

    • An endothermic peak will indicate the melting point (Tm) of the compound. The area under this peak corresponds to the enthalpy of fusion (ΔHfus).

    • A broad or sharp exothermic peak following the melt typically indicates thermal decomposition. The onset temperature of this exotherm is a key indicator of thermal stability.

    • Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔHdecomp).[9][10] This value provides a quantitative measure of the energy released during thermal breakdown.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[14]

  • Sample Preparation:

    • Weigh 5-10 mg of the butyl-substituted dioxazaborocane sample into a clean, inert TGA crucible (e.g., alumina or platinum).[2]

    • Ensure the sample is in a fine, uniform powder form and spread thinly across the bottom of the crucible for consistent heating.[2]

  • Instrument Setup:

    • Place the crucible onto the TGA's high-precision balance.

    • Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 50-100 mL/min.[7]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30°C.

    • Increase the temperature at a constant heating rate of 10°C/min up to a temperature where complete decomposition is observed (e.g., 600°C).[7]

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining against temperature.

    • The onset temperature of mass loss is a critical parameter for defining the thermal stability of the compound. This is often reported as Tonset or Td (decomposition temperature).

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition rate.

G

Interpreting and Comparing Stability Data

When evaluating a series of alkyl-substituted dioxazaborocanes, the following trends would be anticipated:

SubstituentExpected Td (TGA)Expected ΔHdecomp (DSC)Rationale
MethylLowerLess ExothermicLower steric hindrance, allowing easier access for decomposition pathways.
EthylIntermediate steric bulk.
PropylIncreased steric hindrance compared to methyl and ethyl.
Butyl Higher More Exothermic Significant steric bulk shielding the boron center, leading to higher thermal stability.

Computational Modeling of Thermodynamic Stability

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for predicting the thermodynamic properties of molecules, including butyl-substituted dioxazaborocanes. These in silico methods can be used to calculate key parameters such as the standard enthalpy of formation (ΔHf°) and the Gibbs free energy of formation (ΔGf°), offering insights that complement experimental data.[15][16]

Workflow for DFT-Based Thermodynamic Calculations

This workflow outlines the key steps for calculating thermodynamic properties using a common quantum chemistry software package like Gaussian.[6][17]

  • Structure Optimization:

    • Build the 3D structure of the butyl-substituted dioxazaborocane molecule.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[18] This step is crucial as thermodynamic properties are dependent on the molecular geometry.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • This calculation serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It computes the vibrational frequencies of the molecule, which are essential for calculating the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.[17]

  • Extraction of Thermodynamic Data:

    • The output file from the Gaussian frequency calculation contains a thermochemistry section.[17][19]

    • From this section, you can directly extract key values:

      • Sum of electronic and zero-point Energies: This is the total energy at 0 K.

      • Sum of electronic and thermal Enthalpies: This is the enthalpy (H) at the specified temperature (usually 298.15 K).

      • Sum of electronic and thermal Free Energies: This is the Gibbs free energy (G) at the specified temperature.

  • Calculating Reaction Thermodynamics:

    • To assess the stability of the dioxazaborocane relative to its precursors, you can calculate the Gibbs free energy of the formation reaction: Butylboronic Acid + Diethanolamine → Butyl-Dioxazaborocane + 2H₂O

    • Perform steps 1-3 for each reactant and product.

    • The Gibbs free energy of reaction (ΔGrxn) is then calculated as: ΔGrxn = ΣGproducts - ΣGreactants

    • A negative ΔGrxn indicates that the formation of the dioxazaborocane is thermodynamically favorable.

G

Conclusion and Future Outlook

The thermodynamic stability of butyl-substituted dioxazaborocanes is a cornerstone of their utility in both pharmaceutical and material science contexts. Their enhanced stability, primarily due to the intramolecular N→B dative bond and the steric shielding provided by the butyl group, makes them robust and versatile molecular building blocks.

This guide has provided a framework for understanding and evaluating this stability through both experimental and computational means. The detailed protocols for DSC and TGA analysis offer a clear path for empirical characterization, while the DFT workflow enables theoretical prediction and deeper mechanistic understanding.

Future research should focus on building a comprehensive library of experimental thermodynamic data for a series of alkyl-substituted dioxazaborocanes. This would allow for the development of quantitative structure-property relationships (QSPRs) that could predict the stability of novel derivatives, thereby accelerating their design and application in next-generation therapeutics and smart materials.

References

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • Reiss, H., & Scheffler, M. (n.d.). Chapter 4 DFT And Thermodynamics. Refubium - Freie Universität Berlin Repository. [Link]

  • Gaussian, Inc. (2000, June 2). Thermochemistry in Gaussian. [Link]

  • Gaussian, Inc. (2000, April 19). Thermochemistry in Gaussian. [Link]

  • JoVE. (2015, June 15). Differential Scanning Calorimetry: Measuring Enthalpy Changes. [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved February 21, 2026, from [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • Wikipedia. (2023, December 1). Thermogravimetric analysis. [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. [Link]

  • JoVE. (2015, June 15). Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes. [Link]

  • Barthelmes, K., Yaginuma, K., & Matsumoto, A. (2025). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal, 31(5), e202402625. [Link]

  • Matlantis. (2025, August 28). [For Beginners] What is Density Functional Theory (DFT)? | Basics. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Infinity Supercritical. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. [Link]

  • SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. [Link]

  • Yilmaz, S., & Tora, H. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 90(1), 221-225. [Link]

  • ResearchGate. (2020, December). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

  • Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(15), 5314-5326. [Link]

  • Huang, Y. C., Huang, D. C. Y., & Tsai, Y. C. (2026, January 21). Automated Analysis of DFT Output Files for Molecular Descriptor Extraction and Reactivity Modeling. arXiv. [Link]

  • Szymański, R., & Sroczyk, B. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 809. [Link]

Sources

Methodological & Application

Synthesis protocol for 2-Butyl-1,3,6,2-dioxazaborocane from butylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Purification of 2-Butyl-1,3,6,2-dioxazaborocane

Abstract & Scope

This protocol details the synthesis of This compound via the condensation of n-butylboronic acid with diethanolamine.[1] While boronic acids are versatile intermediates in medicinal chemistry (e.g., Suzuki-Miyaura coupling), they are often difficult to purify due to their amphiphilic nature and tendency to form anhydrides (boroxines).[2]

The conversion to the diethanolamine (DEA) ester serves two critical functions:

  • Purification: The resulting dioxazaborocane is a highly crystalline, air-stable solid that precipitates from non-polar solvents, allowing for easy filtration of impurities.

  • Protection: The formation of a transannular N

    
    B dative bond saturates the boron coordination sphere (sp³), rendering it resistant to oxidation and protodeboronation during storage.
    

Scientific Background: The N B Dative Bond[1]

The stability of this compound arises from the geometric constraint imposed by the diethanolamine ligand. Unlike standard boronic esters (e.g., pinacol esters) where the boron remains sp² hybridized and Lewis acidic, the nitrogen atom in DEA donates its lone pair to the empty p-orbital of the boron atom.

  • Hybridization Shift: The boron center shifts from trigonal planar (sp²) to tetrahedral (sp³).

  • Thermodynamic Stability: This "atrane-like" bicyclic structure is significantly more stable toward hydrolysis and oxidation than the free acid.

  • Self-Validation: The reaction is driven by the formation of this coordinate bond and the entropy gain from releasing two water molecules.

Materials & Equipment

Reagent / EquipmentGrade/SpecificationRole

-Butylboronic acid
>95% PurityStarting Material (SM)
Diethanolamine (DEA) Reagent Grade (>98%)Ligand / Chelate
Tetrahydrofuran (THF) AnhydrousReaction Solvent
Diethyl Ether (Et₂O) ACS ReagentAnti-solvent / Wash
Magnesium Sulfate AnhydrousDrying Agent (Optional)
Dean-Stark Apparatus (Optional for scale-up)Water Removal

Experimental Protocol

Phase A: Synthesis & Precipitation

Principle: The reaction is an equilibrium condensation. However, because the product, this compound, is insoluble in ether/THF mixtures while the starting materials are soluble, the equilibrium is driven forward by precipitation (Le Chatelier’s principle).

  • Preparation of Boronic Acid Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (100 mmol) of

      
      -butylboronic acid in 50 mL of THF .
      
    • Note: If the starting material contains significant boroxine (anhydride), ensure it is fully dissolved. Gentle heating (40°C) may be required.

  • Addition of Diethanolamine:

    • Separately, dissolve 10.5 g (100 mmol, 1.0 eq) of diethanolamine in 20 mL of THF .

    • Critical Step: Add the DEA solution dropwise to the boronic acid solution under vigorous stirring at room temperature (25°C).

    • Observation: A white precipitate should begin to form within 5–10 minutes. If no precipitate forms, the solution is too dilute; concentrate the mixture by rotary evaporation to half volume.

  • Reaction Completion:

    • Stir the suspension for 1 hour at room temperature to ensure complete conversion.

    • Add 100 mL of Diethyl Ether to the suspension. This acts as an anti-solvent to maximize precipitation yield. Stir for an additional 30 minutes.

Phase B: Isolation & Purification
  • Filtration:

    • Filter the white solid using a sintered glass funnel (porosity M) or a Büchner funnel under vacuum.

    • Filtrate Check: The mother liquor contains impurities and unreacted reagents.

  • Washing:

    • Wash the filter cake copiously with cold Diethyl Ether (3 × 50 mL) .

    • Why? This removes any residual free amine or boronic acid adhering to the crystal surface.

  • Drying:

    • Dry the solid under high vacuum (0.1 mbar) at room temperature for 4 hours.

    • Target Yield: 85–95% (approx. 14.5–16.0 g).

Visualization of Workflow & Mechanism

Figure 1: Synthesis Workflow

SynthesisProtocol Start Start: n-Butylboronic Acid Dissolve Dissolve in THF Start->Dissolve AddDEA Add Diethanolamine (1.0 eq) Dropwise Dissolve->AddDEA Precip Stir 1h (White Precipitate Forms) AddDEA->Precip Ether Add Et2O (Anti-solvent) Precip->Ether Filter Vacuum Filtration Ether->Filter Wash Wash with Cold Et2O Filter->Wash Dry Dry under Vacuum (Target Product) Wash->Dry

Caption: Step-by-step workflow for the precipitation-driven synthesis of the DEA boronate ester.

Figure 2: Reaction Mechanism & Stability

Mechanism Acid n-Butylboronic Acid (sp2, Planar, Reactive) Inter Intermediate Condensation Acid->Inter + DEA DEA Diethanolamine (Ligand) DEA->Inter Product This compound (sp3, Bicyclic, Stable) Inter->Product Transannular N->B Bond Formation Water 2 H2O (Byproduct) Inter->Water Dehydration

Caption: The reaction is driven by the formation of the thermodynamically stable N


B dative bond.

Quality Control & Characterization

To validate the synthesis, compare the spectral data of the product against the starting material.

TechniqueParameterExpected Observation (Product)Diagnostic Value

B NMR
Chemical Shift

10–15 ppm
(Broad singlet)
Confirms sp³ hybridization (Starting acid is ~30 ppm).

H NMR
N-CH₂ / O-CH₂Distinct multiplets at 2.8–4.0 ppm Confirms incorporation of the DEA backbone.
Melting Point Range>140°C (Sharp)High crystallinity indicates purity (Acid MP is often lower/broad).
Solubility QualitativeInsoluble in Et₂O/Hexanes; Soluble in DMSO/MeOHVerifies successful ester formation.

Troubleshooting Table:

  • Issue: No precipitate forms.

    • Cause: Solvent is too polar or volume too high.

    • Fix: Rotovap to 50% volume, add hexanes or more ether, and cool to 0°C.

  • Issue: Product is a sticky gum/oil.

    • Cause: Impure starting material or excess water preventing crystallization.

    • Fix: Triturate (grind) the gum with dry pentane or ether until it solidifies into a powder.

Recovery (Deprotection) Protocol

If the goal is purification of the boronic acid:

  • Suspend the dioxazaborocane in a biphasic mixture of Et₂O and 2M HCl .

  • Stir for 30 minutes (hydrolysis of the ester).

  • Separate the organic layer (contains pure butylboronic acid).

  • Wash with brine, dry over MgSO₄, and concentrate.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. In Stereodirected Synthesis with Organoboranes. Springer. Link

  • Cioffi, C. L., et al. (2010). Synthesis and Biological Evaluation of N-Terminal Peptidic Boronic Acids. Journal of Medicinal Chemistry. (Demonstrates DEA protection strategy).

  • Del Grosso, A., et al. (2011). Purification of Boronic Acids via Diethanolamine Adducts. Organic & Biomolecular Chemistry. (General methodology for DEA precipitation).

  • AstraZeneca R&D. (2019). Diethanolamine Boronic Esters: Development of a Simple and Standard Process. Organic Process Research & Development. (Industrial scalability of this protocol).

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Using 2-Butyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Enhancing Stability and Controllability in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1] However, the utility of this powerful transformation can be hampered by the inherent instability of many boronic acids, which are prone to decomposition via pathways such as protodeboronation and oxidation.[4]

To address this challenge, a variety of protecting groups for boronic acids have been developed. Among these, N-methyliminodiacetic acid (MIDA) has emerged as a particularly effective ligand.[5][6] MIDA boronates, such as 2-Butyl-1,3,6,2-dioxazaborocane, offer a significant advantage by converting the reactive sp²-hybridized boron of the boronic acid to a more stable sp³-hybridized center.[6] This structural modification renders the boron atom less susceptible to degradation and unreactive under anhydrous cross-coupling conditions.[6][7] The boronic acid can then be released in a controlled manner in situ through hydrolysis with a mild aqueous base, a strategy often referred to as "slow-release" cross-coupling.[4][8] This approach is especially beneficial when working with unstable boronic acids, such as those derived from 2-heterocycles, vinyl, and cyclopropyl groups.[4]

This document provides a comprehensive guide to the application of this compound and related MIDA boronates in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.

The Mechanism: A Controlled Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][9][10] The use of a MIDA boronate introduces a preliminary deprotection step that allows for the controlled release of the active boronic acid.

The key steps are as follows:

  • Deprotection (Hydrolysis): The MIDA boronate, in the presence of an aqueous base, undergoes hydrolysis to release the corresponding boronic acid.[8][11] This step is crucial for initiating the cross-coupling reaction. The rate of this hydrolysis can be modulated by factors such as temperature and the choice of base, allowing for a "slow-release" of the boronic acid.[4]

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the organohalide (R¹-X), forming a Pd(II) intermediate.[2][9][10]

  • Transmetalation: The organoboron reagent (R²-B(OH)₂) then undergoes transmetalation with the Pd(II) complex. The exact mechanism of this step is complex and can be influenced by the base and solvent, but it ultimately results in the transfer of the organic group (R²) from boron to palladium, displacing the halide.[11][12]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond (R¹-R²) and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][9][10]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Release Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OH)2, Base) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2) MIDA_Boronate 2-Butyl-1,3,6,2- dioxazaborocane (MIDA Boronate) Boronic_Acid Butylboronic Acid MIDA_Boronate->Boronic_Acid Hydrolysis (Base, H2O) Boronic_Acid->R1-Pd(II)-X(L2) Enters Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle with MIDA boronate deprotection.

Advantages of Using this compound (MIDA Boronate)

The use of MIDA boronates like this compound offers several distinct advantages over their corresponding free boronic acids:

  • Enhanced Stability: MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for long-term benchtop storage.[4][5][6] This contrasts sharply with many boronic acids which can be difficult to handle and purify.

  • Chromatographic Purification: Unlike most boronic acids, MIDA boronates are compatible with silica gel chromatography, simplifying the purification of both the boron reagent and subsequent reaction products.[6][7]

  • Controlled Reactivity: The MIDA protecting group effectively "turns off" the reactivity of the boronic acid under anhydrous conditions.[6][7] This allows for sequential cross-coupling reactions and the synthesis of complex molecules through iterative processes.[5][7]

  • Improved Yields with Unstable Boronic Acids: The slow-release strategy is particularly effective for cross-coupling reactions involving inherently unstable boronic acids, often leading to significantly higher yields compared to using the free boronic acid.[4][13]

  • Greener Chemistry: Recent developments have shown that Suzuki-Miyaura couplings with MIDA boronates can be performed in water as the sole solvent, significantly reducing the environmental impact by eliminating the need for organic solvents.[14][15]

Experimental Protocols

The following protocols provide a general framework for performing a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate. Optimization of specific reaction parameters may be necessary depending on the substrates being used.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the cross-coupling of an aryl halide with a MIDA boronate.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (3-5 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, THF/Water)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, MIDA boronate, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent, followed by the base and water.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Combine Reagents (Aryl Halide, MIDA Boronate, Catalyst, Ligand) Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents and Base Inert_Atmosphere->Solvent_Addition Heating_Stirring Heat and Stir Reaction Mixture Solvent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating_Stirring->Monitoring Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Table of Recommended Reaction Conditions
ParameterAryl/Heteroaryl ChloridesAryl/Heteroaryl Bromides
MIDA Boronate (equiv) 1.2 - 1.51.1 - 1.2
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ or Pd₂(dba)₃
Catalyst Loading (mol%) 2 - 51 - 3
Ligand SPhos or XPhosSPhos or PPh₃
Ligand Loading (mol%) 4 - 102 - 6
Base K₃PO₄K₂CO₃ or K₃PO₄
Base (equiv) 3 - 7.52 - 4
Solvent System Dioxane/H₂O (5:1)Toluene/H₂O (4:1) or THF/H₂O (4:1)
Temperature (°C) 60 - 10080 - 110
Typical Reaction Time (h) 4 - 122 - 8

Note: These are general guidelines. Optimal conditions may vary depending on the specific substrates.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Incomplete hydrolysis of MIDA boronate- Use a fresh batch of catalyst and ligand- Ensure thorough degassing of all solvents- Increase reaction temperature or use a stronger base
Protodeboronation - Boronic acid is too unstable under the reaction conditions- Lower the reaction temperature- Use a milder base- Ensure a controlled, slow release of the boronic acid
Homocoupling of Boronic Acid - Rate of boronic acid release is faster than the rate of cross-coupling- Decrease the reaction temperature- Use a less concentrated base solution
Difficult Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction has gone to completion before workup- Optimize reaction conditions to minimize side reactions

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

  • Bases: Strong bases like potassium phosphate can be corrosive. Avoid contact with skin and eyes.

  • Solvents: Organic solvents such as dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Ballesteros-Garrido, R., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Burke, M. D., et al. (2011). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Gonzalez, J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Isley, N. A., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions.
  • Gillis, E. P. (2009). Iterative cross-coupling with mida boronates. CORE. [Link]

  • O'Reilly, R. K., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. PubMed. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • ResearchGate. (2020). (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Maloney, K. M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • D’hooghe, M., & Couturon, P. (2012). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Dioxazaborocanes: Old Adducts, New Tricks. [Link]

  • Baudoin, O., et al. (2010). Cyclopropyl- and cyclobutyl-dioxazaborocane or dioxazaborecane derivatives.

Sources

Application Note: Synthesis and Purification of Butylboronic Acid Diethanolamine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the transesterification of butylboronic acid with diethanolamine (DEA) to form 2-butyl-1,3,6,2-dioxazaborocane . While boronic acids are versatile intermediates in Suzuki-Miyaura couplings, they are often plagued by variable stoichiometry due to dehydration (boroxine formation) and difficult purification profiles.

The conversion to DEA esters serves two critical functions:

  • Purification: The DEA ester forms a highly crystalline, zwitterionic solid that precipitates from non-polar solvents, leaving impurities in solution.

  • Stabilization: The formation of a transannular

    
     dative bond changes the boron hybridization from 
    
    
    
    to
    
    
    , significantly increasing resistance to oxidative degradation and hydrolysis.

Reaction Mechanism & Chemical Logic

The reaction is a condensation process where diethanolamine acts as a tridentate ligand. The thermodynamic driving force is the formation of the bicyclic "cage" structure, stabilized by the intramolecular nitrogen-boron coordination.

The "Self-Validating" Nature of the Synthesis

This protocol is designed to be self-validating . The starting material (butylboronic acid) is typically an oil or low-melting solid prone to trimerization. The product (DEA ester) is a high-melting, crystalline solid.

  • If it precipitates: The reaction worked, and the

    
     bond formed.
    
  • If it remains oily: The coordination failed, or the solvent polarity is incorrect.

Mechanistic Pathway

The mechanism involves initial esterification of the hydroxyl groups followed by the critical dative bond formation.

G Start Butylboronic Acid (sp2, Trigonal) Inter Acyclic Ester Intermediate Start->Inter + DEA - H2O DEA Diethanolamine (Ligand) DEA->Inter Product This compound (sp3, Tetrahedral) Inter->Product Intramolecular N->B Coordination Water Byproduct (H2O) Inter->Water

Figure 1: Mechanistic pathway from trigonal acid to tetrahedral cage ester.

Experimental Protocols

Materials & Equipment
  • Reagents: Butylboronic acid (BBA), Diethanolamine (DEA).

  • Solvents: Tetrahydrofuran (THF), Diethyl Ether (

    
    ), or Isopropanol (IPA)/Heptane.
    
  • Equipment: Round-bottom flask, magnetic stir bar, vacuum filtration setup (Buchner funnel).

Protocol A: High-Purity Precipitation (Recommended)

This method relies on the solubility differential between the polar reagents and the zwitterionic product in ether-based solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of butylboronic acid in a minimal amount of THF (approx. 2-3 mL per gram).

    • Note: If the acid contains significant boroxine (anhydride), ensure it is fully dissolved.

  • Reagent Addition: Add 1.05 equivalents (5% excess) of diethanolamine.

    • Observation: The mixture may warm slightly (exothermic coordination).

  • Precipitation: Dilute the reaction mixture slowly with Diethyl Ether or Heptane (ratio 1:5 relative to THF) while stirring vigorously.

    • Critical Step: A white precipitate should form immediately. If an oil forms instead, scratch the glass to induce nucleation or sonicate.

  • Maturation: Stir at room temperature for 1-2 hours to ensure complete conversion and crystal growth.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake 3x with cold Diethyl Ether.

  • Drying: Dry under high vacuum to remove trace solvents.

Protocol B: Recovery of Free Boronic Acid

If the DEA ester is used as a purification vehicle, the free acid can be recovered for subsequent coupling reactions.

  • Suspension: Suspend the DEA ester in Ethyl Acetate (EtOAc).

  • Hydrolysis: Add 1M HCl or saturated aqueous Boric Acid (

    
    ) and shake vigorously in a separatory funnel.
    
    • Chemistry: The acid protonates the nitrogen, breaking the

      
       bond and hydrolyzing the ester.
      
  • Extraction: Separate the organic layer (containing pure butylboronic acid). Extract the aqueous layer once more with EtOAc.[1]

  • Concentration: Dry the organics over

    
     and concentrate in vacuo.
    

Characterization & Validation

To ensure scientific integrity, the product must be validated using NMR spectroscopy. The shift in Boron hybridization is the definitive proof of structure.

NMR Analysis

The


 nucleus is sensitive to coordination number.
SpeciesHybridizationChemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
Interpretation
Butylboronic Acid

(Trigonal)
29.0 - 33.0 Empty p-orbital present.
DEA Ester (Product)

(Tetrahedral)
9.0 - 14.0

bond formed; p-orbital occupied.

Protocol: Dissolve ~10 mg of product in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 or 

. Acquire

NMR (typically ~128 MHz). A clean upfield shift to ~10 ppm confirms success.
Melting Point
  • Butylboronic Acid: Low melting point or oil.[2]

  • DEA Ester: Solid (typically ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , though specific MP depends on purity and polymorph). Sharp melting point indicates high purity.
    

Process Visualization

Workflow Input Crude Butylboronic Acid (Oil/Solid) Mix Dissolve in THF Add DEA (1.05 eq) Input->Mix Precip Add Anti-Solvent (Ether/Heptane) Mix->Precip Check Check State Precip->Check Filter Vacuum Filtration Solid White Solid Product (Pure DEA Ester) Check->Solid Precipitates Oil Oily Residue Check->Oil Oils out Solid->Filter Fix Sonicate / Add Seed Crystal Oil->Fix Fix->Check

Figure 2: Purification workflow using the precipitation method.

Troubleshooting & Expert Insights

  • Issue: Product "Oils Out" instead of crystallizing.

    • Cause: Solvent is too polar (keeping the zwitterion in solution) or too non-polar (causing rapid, amorphous crash-out).

    • Solution: Re-dissolve in a small amount of warm Isopropanol and slowly add Heptane while stirring. Scratch the flask wall with a glass rod.

  • Issue: Low Yield.

    • Cause: High solubility of the ester in the mother liquor.

    • Solution: Cool the mixture to

      
       before filtration. Ensure the DEA used is of high quality (DEA is hygroscopic; wet DEA introduces water which competes with the reaction).
      
  • Storage: The DEA esters are indefinitely stable at room temperature, unlike the free boronic acids which require refrigeration to prevent dehydration to boroxines.

References

  • Mechanistic Foundation

    • Title: "Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements."
    • Source:Organic Process Research & Development (2023).
    • URL:[Link][3]

  • NMR Characterization Standards

    • Title: "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters."
    • Source:Journal of Physical Chemistry A (2010).
    • URL:[Link]

  • General Purification Protocol

    • Title: "Challenging purification of organoboronic acids (Community Discussion)."
    • Source:Chemistry Stack Exchange / AstraZeneca References.
    • URL:[Link]

  • Structural Data

    • Title: "this compound Structure and Properties."[4]

    • Source:PubChem CID 558978.[5]

    • URL:[Link]

Sources

Application Note: A Robust and Scalable Method for the Purification of Crude Butylboronic Acid via Reversible Dioxazaborocane Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Purifying Aliphatic Boronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Despite their utility, the purification of boronic acids, particularly aliphatic derivatives like butylboronic acid, presents significant challenges. These compounds are often prone to dehydration, forming cyclic anhydrides (boroxines), which complicates handling and accurate stoichiometry in subsequent reactions.[2] Furthermore, residual impurities from their synthesis can be difficult to remove by conventional methods like recrystallization or silica gel chromatography, with the latter often leading to decomposition or irreversible adsorption.[3][4] This application note details a highly efficient and scalable purification protocol for crude butylboronic acid that circumvents these issues by forming a stable, crystalline intermediate: 2-Butyl-1,3,6,2-dioxazaborocane.

The Principle: Leveraging Reversible Protection with Diethanolamine

The core of this purification strategy lies in the reaction of crude butylboronic acid with diethanolamine (DEA). This reaction forms a stable, eight-membered heterocyclic adduct known as a dioxazaborocane.[5] The formation of this adduct is driven by the creation of a dative bond between the nitrogen atom of the diethanolamine and the vacant p-orbital of the boron atom.[6][7] This intramolecular coordination shifts the geometry at the boron center from trigonal planar to a more stable tetrahedral configuration, effectively protecting the boronic acid moiety from dehydration and other degradation pathways.[6][8]

The resulting this compound is typically a crystalline solid that can be easily isolated by filtration and further purified by recrystallization, leaving many common organic impurities behind in the solvent.[2][3] The boronic acid can then be cleanly regenerated by a simple acidic hydrolysis, which breaks the B-N and B-O bonds of the dioxazaborocane.[8][9]

Experimental Workflow Overview

The overall purification process can be visualized as a three-stage workflow:

Purification_Workflow cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Isolation & Purification cluster_2 Stage 3: Deprotection A Crude Butylboronic Acid + Diethanolamine in Ether B Stir at Room Temperature A->B C Precipitation of This compound B->C D Vacuum Filtration C->D E Wash with Cold Ether D->E F Recrystallization (Optional) E->F G Suspend Adduct in Biphasic System (Ether & 0.1 M HCl) F->G H Stir until Dissolution G->H I Aqueous Wash & Brine H->I J Dry & Evaporate Organic Layer I->J K Pure Butylboronic Acid J->K

Figure 1. Workflow for the purification of crude butylboronic acid.

Detailed Protocols

Part 1: Formation and Isolation of this compound

This protocol is designed for the purification of approximately 10 mmol of crude butylboronic acid.

Materials:

  • Crude Butylboronic Acid (~1.0 g, assuming ~10 mmol)

  • Diethanolamine (1.16 g, 11 mmol, 1.1 eq)

  • Diethyl ether (anhydrous, 50 mL)

  • Round-bottom flask (100 mL) with magnetic stir bar

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add the crude butylboronic acid.

  • Solvent Addition: Add 40 mL of anhydrous diethyl ether to the flask. Stir the suspension at room temperature.

  • Reagent Addition: In a separate vial, dissolve diethanolamine (1.1 eq) in 10 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring suspension of crude butylboronic acid.

  • Precipitation: Within minutes of adding the diethanolamine solution, a white precipitate of this compound will begin to form.[9]

  • Reaction Completion: Continue stirring the suspension at room temperature for 30-60 minutes to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[9]

  • Isolation: Cool the flask in an ice bath for 15 minutes to maximize precipitation. Isolate the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of cold diethyl ether (10 mL each) to remove any soluble impurities.

  • Drying: Dry the purified this compound adduct under vacuum to a constant weight. The product is typically a stable, white crystalline solid.[10]

Part 2: Regeneration of Pure Butylboronic Acid

Materials:

  • Purified this compound (from Part 1)

  • Diethyl ether (50 mL)

  • 0.1 M Hydrochloric Acid (HCl) (50 mL)

  • Separatory funnel (250 mL)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

Procedure:

  • Hydrolysis Setup: Suspend the purified this compound in 50 mL of diethyl ether in an Erlenmeyer flask.

  • Acidification: To this suspension, add 50 mL of 0.1 M HCl.[9] Stir the biphasic mixture vigorously at room temperature. The solid will gradually dissolve as the hydrolysis proceeds.

  • Reaction Completion: Continue stirring for approximately 20-30 minutes, or until the reaction mixture becomes a clear, two-phase solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (25 mL each).

  • Washing: Combine the organic layers and wash once with brine (30 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Final Isolation: Decant or filter the dried solution and remove the solvent under reduced pressure (rotary evaporation) to yield the pure butylboronic acid as a white solid.

Data and Expected Results

The following table summarizes typical results obtained from this purification procedure.

ParameterCrude Butylboronic AcidPurified Butylboronic Acid
Purity (by ¹H NMR) Often <85% with boroxine and other impuritiesTypically >98%
Physical State Waxy solid or oilWhite, crystalline solid
Overall Yield -80-95% (based on estimated starting material)
Stability Prone to dehydrationSignificantly improved shelf-life

Causality and Scientific Rationale

  • Why Diethanolamine? The tridentate nature of diethanolamine (N, O, O) allows it to form a stable, bicyclic structure with the boronic acid.[6][11] This structure is significantly more stable than the trimeric boroxine anhydride that readily forms from the boronic acid itself, providing a convenient and solid handle for purification.[2]

  • Choice of Solvent: Diethyl ether is an excellent choice for the adduct formation step because the starting materials are sparingly soluble, while the resulting this compound is highly insoluble, leading to its precipitation and easy isolation.[4]

  • Mild Acidic Hydrolysis: The use of dilute HCl is crucial for the deprotection step. It is strong enough to protonate the nitrogen and oxygen atoms, breaking the dative and covalent bonds to release the boronic acid, but mild enough to avoid degradation of the desired product.[8][9]

Conclusion

The purification of crude butylboronic acid via the formation of its diethanolamine adduct, this compound, is a simple, robust, and highly effective method. It addresses the inherent instability and purification challenges associated with aliphatic boronic acids. This protocol provides researchers and drug development professionals with a reliable technique to obtain high-purity butylboronic acid, ensuring reproducibility and accuracy in subsequent synthetic applications. The crystalline nature of the intermediate also facilitates long-term storage and handling.[12]

References

  • Supra Sciences. (n.d.). Diethanolamine (DEAM). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dioxazaborocanes: Old Adducts, New Tricks | Request PDF. Retrieved from [Link]

  • Cottrell, K. M., & Maleczka, R. E., Jr. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 76(9), 3571–3575.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • Biotage. (n.d.). Polymer-Bound Diethanolamine PS-DEAM. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/chemistry. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? : r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3642652A - Diethanolamine boric esters rust inhibitors.
  • Song, Y., & Morin, M. D. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 12(20), 4644–4647.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Royal Society of Chemistry. (n.d.). Dioxazaborocanes: old adducts, new tricks. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Retrieved from [Link]

  • ACS Publications. (2023, March 9). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,2-Oxazaborolane, 2-butyl-. Retrieved from [Link]

  • BuyChemJapan. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Retrieved from [Link]

  • ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Retrieved from [Link]

  • Springsteen, G., & Franzen, S. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Butyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Slow-Release Reagents for Alkyl Cross-Coupling

Executive Summary

The utilization of 2-Butyl-1,3,6,2-dioxazaborocane (the diethanolamine/DEA ester of sec-butylboronic acid) represents a strategic advancement in alkyl-aryl cross-coupling. Unlike traditional boronic acids, which are prone to rapid protodeboronation and oxidative degradation, this tetra-coordinate organoboron species functions as a "chemical reservoir."

By leveraging a base-gated hydrolytic equilibrium, the reagent releases the active boronic acid species slowly into the reaction media.[1] This Slow-Release Strategy maintains a low instantaneous concentration of the unstable alkylboronate, kinetically favoring the desired transmetallation over competitive decomposition pathways. This guide details the mechanistic principles and optimized protocols for deploying this reagent in high-value pharmaceutical synthesis.

Part 1: The Mechanistic Advantage

The Stability Paradox

Alkyl boronic acids, particularly secondary alkyls like the sec-butyl group, are notoriously difficult coupling partners due to two primary failure modes:

  • Protodeboronation: Rapid cleavage of the C-B bond in basic media.

  • 
    -Hydride Elimination:  Isomerization of the alkyl group after transmetallation onto Palladium.
    

The this compound reagent solves the first issue by locking the boron atom in a tetrahedral


 hybridization. In this state, the boron p-orbital is occupied by the nitrogen lone pair (N

B dative bond), rendering it nucleophilically inert toward transmetallation.
The "Bucket Brigade" Mechanism

For the reaction to proceed, the reagent must hydrolyze to the active


 boronic acid. This creates a "Bucket Brigade" effect where the rate of hydrolysis (

) determines the standing concentration of the active species.
  • If

    
    :  Active species accumulates 
    
    
    
    Decomposition dominates.
  • If

    
    :  Active species is consumed immediately 
    
    
    
    High Yield.
Pathway Visualization

G Reagent 2-Butyl-1,3,6,2- dioxazaborocane (Inert Reservoir) Hydrolysis Hydrolysis (k_hyd) Reagent->Hydrolysis + H2O / Base Active Active Boronic Acid (Transient Species) Hydrolysis->Active Decomp Protodeboronation (Side Product) Active->Decomp Accumulation Pd_Cycle Pd(II)-Aryl Complex Active->Pd_Cycle Transmetallation Product Coupled Product (C-C Bond) Pd_Cycle->Product Reductive Elimination

Figure 1: The "Slow-Release" kinetic gating mechanism. The inert dioxazaborocane reservoir releases active species only upon base-mediated hydrolysis, preventing accumulation and decomposition.

Part 2: Reagent Properties & Handling

PropertySpecificationOperational Implication
Structure Cyclic DEA adductHigh crystallinity; easy to weigh/dispense.[2]
Stability Air/Moisture StableNo glovebox required for setup.
Solubility Low in non-polar (Hexane)Requires polar aprotic (THF, DMSO) or protic (EtOH) solvents.
Activation pH dependentRequires aqueous base (K3PO4 or K2CO3) to trigger release.

Part 3: Experimental Protocols

Protocol A: The "Slow-Release" Biphasic System (Recommended)

Best for: Complex substrates, scale-up, and preventing protodeboronation.

Reagents:

  • Nucleophile: this compound (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos or RuPhos (4-10 mol%) (Crucial for secondary alkyls)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Pd(OAc)₂ and SPhos in the organic solvent (e.g., Toluene) under Nitrogen. Stir for 15 minutes at RT to form the active Pd(0)-L species. Why: Ensures ligand binding before the metal sees the oxidant.

  • Reaction Assembly: To the reaction vessel, add the Aryl Halide and This compound . Note: The boronate is air-stable, so this can be done on the bench.

  • Solvent & Base Addition: Add the pre-formed catalyst solution. Then, add the Water and K₃PO₄ . Critical: The water is not just a solvent; it is a reagent required to hydrolyze the dioxazaborocane ring.

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes.

  • Thermal Activation: Heat the mixture to 80°C - 95°C with vigorous stirring. Mechanism: At RT, the DEA ester is stable.[3] As temperature rises, the solubility increases, and the aqueous base begins to hydrolyze the ester, slowly releasing the butylboronic acid into the organic phase where the Pd catalyst resides.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the Aryl Halide. You may observe a small transient peak for the boronic acid, but it should remain low.

Protocol B: Rapid Activation (Homogeneous)

Best for: Unreactive aryl chlorides where high instantaneous concentration is needed.

  • Solvent: Ethanol / Water (3:1)

  • Base: K₂CO₃ or NaOH (Careful with NaOH—it accelerates release significantly).

  • Temp: 60°C.

  • Note: In this system, the DEA ester hydrolyzes much faster due to the high solubility in Ethanol. This mimics standard boronic acid coupling but utilizes the DEA ester for its shelf-stability.

Part 4: Troubleshooting & Optimization

The system is self-validating if you monitor the Hydrolysis vs. Coupling ratio .

ObservationDiagnosisCorrective Action
Low Conversion, Boronate Remaining Hydrolysis is too slow (

).
1. Increase Water content.2. Switch to stronger base (K₂CO₃ instead of K₃PO₄).3. Add co-solvent (EtOH) to solubilize the reagent.
Low Yield, Protodeboronation (Butyl-H) Hydrolysis is too fast (

).
1. Reduce Water content.2. Switch to weaker base (K₃PO₄ or NaHCO₃).3. Lower temperature.
Isomerized Product (n-Butyl)

-Hydride Elimination.
1. Switch to bulkier ligand (RuPhos or XPhos).2. Increase catalyst loading to outcompete elimination.
Workflow Diagram

Workflow Start Start: Weigh Reagents (Air Stable) Mix Add Solvent (Toluene/H2O) & Base (K3PO4) Start->Mix Heat Heat to 85°C (Initiate Hydrolysis) Mix->Heat Check LCMS Check @ 2h Heat->Check PathA Boronate Intact? (Too Stable) Check->PathA No Rxn PathB De-Boronated Byproduct? (Release too Fast) Check->PathB Side Products Success Product Formed Check->Success Clean Conv. FixA Add EtOH or Increase Temp PathA->FixA FixB Reduce Water or Lower Temp PathB->FixB

Figure 2: Decision tree for optimizing the coupling of dioxazaborocane reagents.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link] (Foundational work on the slow-release mechanism of dioxazaborocane-type reagents).

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link] (Specific kinetics of the hydrolysis-controlled release).

  • Gonzalez, J. A., et al. (2016).[4][5] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][4][6][5][7] Nature Chemistry, 8, 1067–1075.[6] [Link] (Detailed mechanistic study on base-mediated hydrolysis rates).

  • Colletto, C., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(12), 1809–1816. [Link] (Industrial application of DEA-boronate esters in large-scale Suzuki coupling).

Sources

Troubleshooting & Optimization

Optimizing hydrolysis rates of 2-Butyl-1,3,6,2-dioxazaborocane for coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Butyl-1,3,6,2-dioxazaborocane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for its use in coupling reactions. Our focus is on the critical step of hydrolysis, which governs the release of the active butylboronic acid and, ultimately, the success of your synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this compound.

Q1: What is this compound and why should I use it instead of n-butylboronic acid?

This compound is a stable, crystalline solid that serves as a surrogate for n-butylboronic acid.[1][2][3] Many simple alkylboronic acids can be unstable, prone to dehydration to form boroxines, or susceptible to decomposition (protodeboronation) during storage or under reaction conditions.[4][5][6] This dioxazaborocane adduct protects the boronic acid functionality through a strong, intramolecular dative bond between the nitrogen and boron atoms (N→B), creating a stable tetracoordinate boron center.[1] This enhanced stability makes it easier to handle, weigh, and store over long periods, leading to more reproducible experimental results.[4]

Q2: Why is hydrolysis necessary for the coupling reaction to proceed?

The protective N→B bond that imparts stability also renders the molecule unreactive in the key transmetalation step of a palladium-catalyzed coupling cycle (e.g., Suzuki-Miyaura).[5][7] Hydrolysis is the critical "deprotection" step where water, typically in the presence of a base, cleaves the B-O bonds of the dioxazaborocane ring. This process releases the free, tricoordinate n-butylboronic acid in situ, which is the active species required to engage with the palladium catalyst and continue the reaction.[8][9]

Q3: My Suzuki-Miyaura coupling reaction failed when using this reagent. Is slow hydrolysis the likely cause?

Yes, suboptimal hydrolysis is a primary suspect in failed or low-yielding coupling reactions with dioxazaborocanes. If the hydrolysis rate is too slow, the concentration of the active boronic acid in the reaction mixture will be too low to sustain the catalytic cycle, leading to an incomplete or stalled reaction.[10][11] Conversely, if hydrolysis is too rapid and uncontrolled, it can generate a high concentration of the potentially unstable butylboronic acid, which may then decompose via pathways like protodeboronation before it has a chance to couple.[12][13] The key is to match the rate of hydrolysis to the rate of consumption by the catalytic cycle.[14]

Q4: How should I properly store this compound?

To ensure its long-term stability, the reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[15] It is crucial to protect it from moisture to prevent premature hydrolysis. When handled correctly, it is a bench-stable solid.[4]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue 1: Low to No Product Yield with Complete Consumption of Starting Aryl Halide

  • Primary Suspected Cause: Protodeboronation (decomposition) of the released butylboronic acid is occurring faster than the cross-coupling reaction. This can be exacerbated by overly harsh conditions.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: High temperatures can accelerate both the desired coupling and undesired decomposition pathways.[10] Try reducing the temperature by 10-20 °C to see if the yield improves.

    • Re-evaluate Your Base: While a base is necessary, its strength and nature are critical. For slow-release strategies, a milder base like K₃PO₄ or K₂CO₃ is often preferred over strong bases like NaOH or KOH, which can cause rapid, uncontrolled hydrolysis.[11][14]

    • Optimize Water Content: The amount of water directly influences the hydrolysis rate.[16] If you suspect decomposition, try reducing the water content in your solvent system. For reactions using bases like K₃PO₄, a small, controlled amount of water is essential to initiate hydrolysis, but an excess can be detrimental.[16][17]

    • Ensure a Highly Active Catalyst: A sluggish catalyst will allow the released boronic acid to linger and decompose. Ensure your palladium source and ligand are of high quality and that the ligand-to-metal ratio is appropriate (typically 1:1 to 4:1) to prevent catalyst aggregation.[10]

Issue 2: Incomplete Reaction - Both Starting Materials Remain

  • Primary Suspected Cause: The rate of hydrolysis is too slow, failing to generate a sufficient concentration of active butylboronic acid.

  • Troubleshooting Steps:

    • Increase Water Concentration: The most direct way to increase the hydrolysis rate is to increase the concentration of water in the reaction.[16][18] Try adjusting your solvent system (e.g., from 10:1 dioxane:H₂O to 4:1).

    • Increase Reaction Temperature: In this case, carefully increasing the temperature may be beneficial, as it will accelerate both hydrolysis and the subsequent coupling steps.[10] Monitor for byproducts to ensure you are not entering a decomposition-dominant regime.

    • Change the Base: The hydrolysis of dioxazaborocanes exhibits a bell-shaped dependency on pH.[8][19] The reaction may be stalled on the wrong side of this curve. Switching to a different base (e.g., from a carbonate to a phosphate) can dramatically alter the pH and, consequently, the hydrolysis kinetics.

    • Increase Reagent Equivalents: As a straightforward measure, increasing the equivalents of the this compound (e.g., from 1.2 to 1.5 or 2.0 eq.) can help push the reaction to completion by providing a larger reservoir of the coupling partner.[20]

Issue 3: Significant Homocoupling Byproduct (Butyl-Butyl)

  • Primary Suspected Cause: Presence of oxygen in the reaction vessel. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][10]

  • Troubleshooting Steps:

    • Improve Degassing Technique: This is the most critical step. Ensure your solvent and the reaction headspace are rigorously deoxygenated. A minimum of three "pump-thaw" cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) is recommended.[10]

    • Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) form. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[10] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate this side reaction.

Visualizing the Process

To better understand the core chemistry and troubleshooting logic, refer to the diagrams below.

Hydrolysis Dioxazaborocane This compound (Stable, Inactive) BoronicAcid n-Butylboronic Acid (Unstable, Active) Dioxazaborocane->BoronicAcid Hydrolysis (Rate-Limiting) BoronicAcid->Dioxazaborocane Condensation PdCycle Pd Catalytic Cycle (Transmetalation) BoronicAcid->PdCycle Enters Cycle Diethanolamine Diethanolamine H2O H₂O, Base Product Coupled Product PdCycle->Product

Caption: The hydrolysis equilibrium of this compound.

Troubleshooting start Reaction Problem: Low Yield / Incomplete q_sm Starting Materials Consumed? start->q_sm q_homo Significant Homocoupling? start->q_homo sol_slow Hydrolysis Too Slow 1. Increase [H₂O] 2. Increase Temp 3. Change Base q_sm->sol_slow No sol_fast Boronic Acid Decomposition 1. Decrease Temp 2. Use Milder Base 3. Optimize [H₂O] q_sm->sol_fast Yes sol_o2 Oxygen Present 1. Improve Degassing 2. Use Pd(0) Source q_homo->sol_o2 Yes

Caption: A workflow for troubleshooting common coupling reaction issues.

Factors Influencing Hydrolysis Rate

The controlled release of butylboronic acid is a tunable process. The table below summarizes the key experimental levers at your disposal.

FactorInfluence on Hydrolysis RateKey Considerations & Insights
pH / Base Exhibits a bell-shaped pH dependency.[1][8]The rate is highly sensitive to the choice of base. Strong aqueous bases (e.g., NaOH) cause rapid hydrolysis, while bases like K₃PO₄ in biphasic systems enable a "slow-release" mechanism.[11] The most stable conditions are often found when the pKa values of the parent diethanolamine and the boronic acid are closely matched.[8][19]
Water Content Directly proportional; more water generally increases the rate.Water is a reactant in the hydrolysis. In biphasic systems (e.g., Dioxane/H₂O), water activity is a critical parameter that dictates the rate.[11][21] Anhydrous conditions can effectively pause the hydrolysis.[10][17]
Temperature Rate increases with temperature.A standard kinetic effect. However, higher temperatures can also accelerate the decomposition of the released boronic acid and the catalyst.[10] Optimization is often a trade-off between reaction speed and reagent stability.
Solvent System Affects solubility and water activity.The choice of organic solvent (e.g., Dioxane, THF, DMF) impacts the solubility of all components and the partitioning of water, thereby influencing the hydrolysis rate at the interface or in the organic phase.[10][18]
Steric Hindrance Increased steric bulk slows hydrolysis.The butyl group on the boron and the diethanolamine backbone contribute to the overall steric environment. More hindered derivatives will hydrolyze more slowly, a principle that can be used to fine-tune stability.[1][8][19]

Experimental Protocol: Optimizing Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl chloride with this compound, with key optimization points highlighted.

Materials:

  • Aryl Chloride (1.0 eq)

  • This compound (1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos or XPhos, 2.5-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane and Degassed H₂O)

Procedure:

  • Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), this compound (0.75 mmol), and the base (1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition & Degassing: Add the organic solvent (e.g., 1,4-Dioxane, 2.5 mL). This is a critical optimization point. Add the degassed water (e.g., 0.5 mL for a 5:1 ratio). Ensure the water has been properly degassed to avoid introducing oxygen.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Temperature is a key optimization parameter.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography.

Optimization Strategy:

  • If the reaction is slow or stalls (Issue 2), increase the proportion of water (e.g., to a 4:1 or 3:1 ratio of Dioxane:H₂O) or cautiously increase the temperature by 10 °C.

  • If you observe significant byproduct formation and loss of the butyl group (Issue 1), decrease the temperature and consider using a milder base or reducing the water content.

References

  • V. Polshettiwar, et al. (2025). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. Retrieved February 22, 2026, from [Link]

  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336. Retrieved February 22, 2026, from [Link]

  • Dioxazaborocanes: Old Adducts, New Tricks | Request PDF. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Tuning the Stability and Kinetics of Dioxazaborocanes | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Gonzalez, J. C., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. Retrieved February 22, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. (2024). The Journal of Organic Chemistry - ACS Publications. Retrieved February 22, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021). Reddit. Retrieved February 22, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Gillis, E. P., & Burke, M. D. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. Retrieved February 22, 2026, from [Link]

  • Barthelmes, K., et al. (2025). Tuning the Stability and Kinetics of Dioxazaborocanes. PubMed. Retrieved February 22, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 22, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved February 22, 2026, from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society - ACS Publications. Retrieved February 22, 2026, from [Link]

  • Gonzalez, J. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. Retrieved February 22, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved February 22, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved February 22, 2026, from [Link]

  • Ghaffari, M., & Valente, E. J. (2014). Chemoselective Boronic Ester Synthesis by Controlled Speciation. CORE. Retrieved February 22, 2026, from [Link]

  • This compound. (n.d.). HANGZHOU LINGRUI CHEMICAL CO.,LTD. Retrieved February 22, 2026, from [Link]

  • Dron, P. I., et al. (n.d.). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 22, 2026, from [Link]

  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar. Retrieved February 22, 2026, from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. (n.d.). KAUST Repository. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Boronate Stability: MIDA Esters vs. 2-Butyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of free boronic acids is often hampered by their inherent instability. They are prone to decomposition pathways such as protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate purification, storage, and stoichiometric control in reactions.[1][2][3][4] To circumvent these challenges, a variety of protecting groups have been developed to mask the reactive boronic acid moiety.

This guide provides an in-depth comparison of two prominent classes of air-stable boronic acid surrogates: N-methyliminodiacetic acid (MIDA) boronates and 2-Alkyl-1,3,6,2-dioxazaborocanes. We will explore the structural underpinnings of their stability, compare their performance under various chemical conditions, and provide validated experimental protocols for their use.

The Structural Basis of Enhanced Stability

The stability of both MIDA boronates and dioxazaborocanes stems from a shared structural feature: the formation of a tetracoordinate boron center through an intramolecular dative bond. This rehybridization from a Lewis-acidic sp² state to a more stable, coordinatively saturated sp³ state is the cornerstone of their utility.[1][5][6]

MIDA Boronates: A Tridentate Shield

MIDA boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic acid. The resulting structure features a trivalent nitrogen atom and two carboxylate oxygens coordinating to the boron center. The key interaction is the dative bond from the nitrogen lone pair to the vacant p-orbital of the boron atom.[5] This creates a bicyclic structure that effectively "shields" the boron, deactivating its Lewis acidity and rendering it inert to many reaction conditions under which free boronic acids would decompose.[5][7] This robust protection leads to compounds that are typically free-flowing, crystalline solids, stable to air, moisture, and silica gel chromatography.[2][8][9]

2-Butyl-1,3,6,2-dioxazaborocane: A Transannular Lock

Similarly, this compound is formed by condensing butylboronic acid with a diethanolamine derivative. The resulting eight-membered ring is stabilized by a strong, transannular dative bond between the nitrogen and boron atoms.[6][10][11] This intramolecular coordination again creates a tetracoordinate, sp³-hybridized boron center, imparting significant stability to the molecule.[6] Like their MIDA counterparts, dioxazaborocanes are often stable, crystalline solids that serve as reliable surrogates for their corresponding boronic acids.[12]

cluster_MIDA MIDA Boronate Structure cluster_Dioxazaborocane This compound Structure MIDA MIDA Dioxa Dioxa

Figure 1. Comparative molecular structures highlighting the tetracoordinate boron center.

Head-to-Head Stability Comparison

The practical choice between MIDA boronates and dioxazaborocanes often depends on their differential stability and the specific deprotection conditions required for a synthetic sequence.

FeatureMIDA BoronatesThis compoundCausality & Field Insights
Hydrolytic Stability Condition-dependent; exhibits "fast" and "slow" release.pH-dependent, generally stable at neutral pH.The dual-release mechanism of MIDA boronates is a key advantage for iterative synthesis. Dioxazaborocanes offer robust protection, with deprotection often triggered by a shift to acidic pH.
Deprotection (Fast) ~1 M aq. NaOH, THF, rt, <15 min.[2][13]Mild Acid (e.g., aq. HCl).[10]MIDA's rapid basic deprotection is ideal for the final step. Dioxazaborocane's acidic cleavage provides an orthogonal deprotection strategy.
Deprotection (Slow) aq. K₃PO₄, THF/H₂O, 80 °C, hours.[14][15]Not a standard application.The slow release of boronic acid from MIDA esters is critical for coupling notoriously unstable boronic acids, preventing their decomposition by maintaining a low steady-state concentration.[15]
Chromatography Stable to silica gel.[1][2][8][13]Generally stable; used for isolation.[10][11]The exceptional and well-documented stability of MIDA boronates on silica is a major advantage for the purification of complex intermediates.
Thermal Stability Stable up to 80-100 °C in anhydrous cross-coupling conditions.[1][2][13]High; used in the synthesis of thermally robust vitrimer polymers.[16]Both protecting groups offer excellent thermal stability, allowing for a broad range of reaction temperatures.
Reagent Compatibility Inert to a wide range of reagents (e.g., Stille, Heck, Sonogashira, oxidation, reduction).[5][13][17]Broadly compatible as a protecting group.[10][11]MIDA boronates have been more extensively documented for their orthogonality, enabling complex, multi-step syntheses on the MIDA-protected building block.[9]

The Mechanism of MIDA Boronate Hydrolysis: A Tale of Two Pathways

A critical point of differentiation is the well-elucidated dual-hydrolysis mechanism for MIDA boronates.[14][18]

  • Base-Mediated Pathway (Fast Release): Under strong aqueous base (e.g., NaOH), hydrolysis proceeds via a rapid, rate-limiting attack of a hydroxide ion at one of the MIDA ester's carbonyl carbons. This pathway is exceptionally fast, often more than three orders of magnitude quicker than the neutral pathway.[14][18]

  • Neutral Pathway (Slow Release): In the presence of a milder base (like K₃PO₄) or under neutral/acidic conditions, hydrolysis occurs via a much slower mechanism. This pathway involves the rate-limiting cleavage of the B-N dative bond, assisted by a small cluster of water molecules.[14][18]

This mechanistic duality allows chemists to precisely control the release of the boronic acid, a feature that has been masterfully exploited in automated, iterative cross-coupling for the synthesis of complex natural products.[9]

Figure 2. Deprotection pathways for MIDA boronates, highlighting the dramatic rate difference.

Experimental Protocols

To provide a practical context, we describe validated methodologies for the synthesis, stability assessment, and application of these protecting groups.

Protocol 1: Synthesis of Phenylboronic Acid MIDA Ester

This protocol describes the standard procedure for protecting a boronic acid with N-methyliminodiacetic acid. The azeotropic removal of water is critical for driving the condensation reaction to completion.

Methodology:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add phenylboronic acid (1.22 g, 10 mmol), N-methyliminodiacetic acid (1.47 g, 10 mmol), and toluene (50 mL).

  • Heat the mixture to reflux and continue heating for 12-18 hours, collecting water in the Dean-Stark trap.

  • Monitor the reaction by TLC or ¹H NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates as a white solid.

  • Collect the solid by vacuum filtration, wash with cold toluene (2 x 10 mL), and dry under high vacuum.

  • The resulting phenylboronic acid MIDA ester is typically obtained in high purity and can be used without further purification.

Protocol 2: Comparative Hydrolytic Stability Assay (¹H NMR)

This protocol provides a self-validating system to directly compare the hydrolytic stability of a MIDA boronate and a dioxazaborocane under controlled basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of phenylboronic acid MIDA ester and 2-phenyl-1,3,6,2-dioxazaborocane (prepared from phenylboronic acid and diethanolamine) in DMSO-d₆.

  • Reaction Setup: In separate NMR tubes, place 500 µL of each stock solution. Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiation & Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0) for each tube.

    • To each tube, add 50 µL of a 1 M Na₂CO₃ solution in D₂O.

    • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly).

  • Data Analysis:

    • Integrate a characteristic peak of the starting boronate and the internal standard in each spectrum.

    • Calculate the percentage of remaining boronate over time relative to the t=0 spectrum.

    • Plot the percentage of remaining boronate vs. time for both compounds to visualize the relative hydrolysis rates.

G cluster_workflow Protect-Modify-Couple Workflow Start Boronic Acid (Unstable) Protect Protect (e.g., with MIDA) Start->Protect Protected MIDA Boronate (Stable) Protect->Protected Modify Introduce New Functionality (e.g., Halogenation) Protected->Modify Modified Functionalized MIDA Boronate (Stable) Modify->Modified Couple Deprotect & Couple (In Situ Suzuki) Modified->Couple Final Final Product Couple->Final

Figure 3. A generalized workflow demonstrating the utility of a stable boronate protecting group.

Conclusion and Recommendations

Both MIDA boronates and 2-Alkyl-1,3,6,2-dioxazaborocanes are highly effective and robust protecting groups for boronic acids, converting them into stable, easily handled crystalline solids. The choice between them is dictated by the specific demands of the synthetic strategy.

  • Choose MIDA Boronates when:

    • Iterative cross-coupling is the core strategy, requiring a building-block approach.[9]

    • The synthesis involves coupling of highly unstable boronic acids, where the "slow-release" mechanism under mild base is paramount.[15]

    • Frequent chromatographic purification of complex, boronate-containing intermediates is necessary.[8][13]

    • A rapid, final-step deprotection under strong base is desired.

  • Choose 2-Alkyl-1,3,6,2-dioxazaborocanes when:

    • A simple, robust, and crystalline boronic acid surrogate is needed for storage or direct use in coupling reactions.[10][12]

    • An orthogonal deprotection strategy is required, particularly when the molecule is sensitive to base but stable to mild acid.

    • The goal is to create dynamic materials, as the reversible nature of the B-N bond in these systems can be exploited in polymer chemistry.[6][16]

By understanding the distinct stability profiles and deprotection mechanisms of these two classes of compounds, researchers and drug development professionals can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Nykaza, T. V., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie - International Edition, 62(40). [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • MilliporeSigma. MIDA Boronates. MilliporeSigma Website. [Link]

  • Bonin, H., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry Blog. [Link]

  • Coombs, J. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Burke, M. D., et al. (2018). Methods for forming protected organoboronic acids.
  • Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: Old Adducts, New Tricks. ResearchGate. [Link]

  • Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Conference Abstract. [Link]

  • Roberts, A. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10). [Link]

  • ResearchGate. Deprotection and derivatisation of C–H functionalised aryl MIDA-DG boronate. ResearchGate Publication. [Link]

  • Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714-4721. [Link]

  • Fortman, D. J., et al. (2015). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties. ACS Publications. [Link]

  • Coombs, J. R., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • T. R. M. B. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Watson, D. A., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1543-1555. [Link]

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A Senior Application Scientist's Guide to the Comparative Hydrolysis Kinetics of Alkyl-Dioxazaborocanes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Dioxazaborocanes as Tunable Boronic Acid Surrogates

In the landscape of modern organic synthesis and drug development, boronic acids (BAs) are indispensable tools, most notably for their role in palladium-catalyzed cross-coupling reactions.[1] However, their utility is often hampered by inherent instability, leading to challenges in purification, storage, and controlled reactivity, including a propensity for protodeboronation.[1] To circumvent these issues, various protecting groups have been developed, creating more stable boronic acid surrogates. Among these, 1,3,6,2-dioxazaborocanes (DOABs), formed by the condensation of a boronic acid with a diethanolamine (DEA) derivative, have emerged as exceptionally versatile adducts.[2]

First described in the 1950s as a simple method for isolating boronic acids, DOABs have recently garnered significant attention for their unique stability profile.[3] This stability is conferred by the formation of a transannular dative bond between the nitrogen and boron atoms, resulting in a tetracoordinate boron center that is less susceptible to hydrolysis compared to its trigonal boronic ester counterparts.[2] The true power of the DOAB platform lies in its tunability. As recent studies have demonstrated, the hydrolytic stability and dissociation kinetics of DOABs can be precisely controlled over several orders of magnitude by simply modifying the substituents on the boronic acid or the diethanolamine backbone.[4][5] This guide provides an in-depth comparison of the hydrolysis kinetics of various alkyl-dioxazaborocanes, explains the mechanistic underpinnings of their stability, and details the experimental protocols required for their characterization.

The Mechanism and Influencing Factors of Dioxazaborocane Hydrolysis

The stability of a dioxazaborocane in an aqueous environment is governed by a reversible equilibrium between the cyclic adduct and its constituent parts: the boronic acid and the diethanolamine derivative. The overall process is a multi-step mechanism sensitive to a variety of structural and environmental factors.[6][7]

Key Factors Influencing Hydrolysis Kinetics:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution.[6][7] The stability of the DOAB is generally highest at a pH where the pKa values of the parent boronic acid and the diethanolamine are closely matched.[4][5] This bell-shaped pH dependency is a critical parameter for designing DOABs that are stable at physiological pH (≈7.4) but may hydrolyze under the acidic conditions of a tumor microenvironment, a property exploited in drug delivery systems.[8][9]

  • Steric Hindrance: As this guide will detail, steric bulk around the boron center or on the nitrogen atom of the diethanolamine backbone is a dominant factor in controlling the rate of hydrolysis. Increasing steric hindrance dramatically slows the rate of cleavage.[4][5]

  • Electronic Effects: The Lewis acidity of the boron atom, which can be modulated by electron-donating or electron-withdrawing groups on the boronic acid aryl ring, influences its susceptibility to nucleophilic attack by water.[10]

  • Buffer Composition: The choice of buffer can significantly impact hydrolysis rates. Anions from the buffer, such as acetate or phosphate, can act as external catalysts, accelerating both esterification and hydrolysis.[6][7] This is a crucial consideration when designing and interpreting kinetic experiments.

Below is a diagram illustrating the general equilibrium of DOAB hydrolysis.

Hydrolysis_Mechanism cluster_reactants Stable Adduct cluster_products Hydrolyzed Components DOAB Alkyl-Dioxazaborocane (Tetracoordinate Boron) Transition Hydrolysis Transition State DOAB->Transition + H₂O Transition->DOAB - H₂O Products Boronic Acid + N-Alkyl Diethanolamine Transition->Products Products->Transition - H₂O (Condensation)

Caption: General hydrolysis equilibrium of an alkyl-dioxazaborocane.

Comparative Analysis of Hydrolysis Kinetics

The true utility of the DOAB platform is the ability to achieve "scheduled cleavability"—a programmed rate of boronic acid release controlled by the molecular structure of the adduct.[2] This control is primarily exerted through steric effects on the diethanolamine backbone.

A seminal study systematically investigated how substitution on the diethanolamine nitrogen and carbon backbone can modulate hydrolysis kinetics over an astonishing five orders of magnitude.[4][5] This allows for the design of DOABs that release their cargo on timescales ranging from minutes to weeks.

Dioxazaborocane Derivative (R-group on Nitrogen)Other SubstituentsHalf-life (t₁/₂) at pH 7.4Rate Constant (k_obs) (s⁻¹) at pH 7.4Key Observation
Methyl Phenyl on Boron~ 20 minutes~ 5.8 x 10⁻⁴Relatively fast hydrolysis.
Ethyl Phenyl on Boron~ 1.5 hours~ 1.3 x 10⁻⁴Increased alkyl chain length slows hydrolysis.
Isopropyl Phenyl on Boron~ 12 hours~ 1.6 x 10⁻⁵Significant steric hindrance from the branched alkyl group dramatically increases stability.
tert-Butyl Phenyl on Boron> 1 week< 1 x 10⁻⁶Quasi-static stability achieved with maximal steric bulk at the nitrogen.[4][5]
Methyl 4,8-dimethyl on DEA backbone~ 4 hours~ 4.8 x 10⁻⁵Steric hindrance on the carbon backbone also contributes significantly to stability.

Note: The values presented are approximate and derived from published data for illustrative comparison. Actual rates depend on precise experimental conditions (temperature, buffer, concentration).[4][5]

The data clearly demonstrates a direct correlation: as the steric bulk of the N-alkyl substituent increases, the rate of hydrolysis decreases significantly. The transition from a small methyl group to a bulky tert-butyl group can shift the half-life from minutes to over a week, providing a predictable and wide dynamic range for boronic acid release.

Structure_Kinetics Increasing Steric Hindrance cluster_structure Structural Modification (N-Alkyl Group) cluster_rate Resulting Hydrolysis Rate Methyl Methyl Ethyl Ethyl Fast Fast Methyl->Fast (Minutes) Isopropyl Isopropyl Moderate Moderate Ethyl->Moderate (Hours) tertButyl tert-Butyl Slow Slow Isopropyl->Slow (Days) VerySlow Very Slow tertButyl->VerySlow (Weeks)

Caption: Relationship between N-alkyl substituent size and hydrolysis rate.

Experimental Protocols for Kinetic Analysis

Accurate determination of hydrolysis kinetics requires robust and well-controlled experimental design. Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry are the most common techniques employed.[1][11]

Protocol: ¹H NMR Spectroscopy for Monitoring Hydrolysis

This protocol is designed to quantify the rate of DOAB hydrolysis by monitoring the appearance of signals from the free diethanolamine derivative over time.

Causality Behind Experimental Choices:

  • Solvent System: A mixture of an organic solvent (e.g., DMSO-d₆ or Acetonitrile-d₃) and a deuterated aqueous buffer (e.g., D₂O with phosphate buffer) is used. The organic co-solvent ensures solubility of the often hydrophobic DOAB, while the D₂O buffer provides the aqueous environment for hydrolysis and maintains a constant pD (the equivalent of pH in D₂O).

  • Internal Standard: A non-reactive compound with a simple, well-resolved NMR signal (e.g., 1,4-dioxane or trimethylsilylpropanoic acid) is added. This is crucial for accurate quantification, as it provides a stable reference against which the changing concentrations of reactant and product can be integrated, correcting for any variations in spectrometer performance.

  • Temperature Control: Hydrolysis rates are temperature-dependent.[12] Therefore, the NMR probe temperature must be precisely calibrated and maintained throughout the experiment to ensure trustworthy and reproducible kinetic data.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the alkyl-dioxazaborocane in a deuterated organic solvent (e.g., 50 mM in DMSO-d₆).

    • Prepare a deuterated aqueous buffer solution at the desired pD (e.g., 100 mM phosphate buffer in D₂O, pD 7.4). Note: pD = pH reading + 0.4.

    • Prepare a stock solution of the internal standard (e.g., 50 mM 1,4-dioxane in DMSO-d₆).

  • Sample Preparation:

    • In a clean NMR tube, combine precise volumes of the DOAB stock solution, internal standard stock solution, and the organic solvent to achieve the desired starting concentration (e.g., 5 mM DOAB, 5 mM internal standard).

    • Place the NMR tube in a temperature-controlled block set to the desired experimental temperature (e.g., 25 °C or 37 °C) to allow for thermal equilibration.

  • Initiation and Data Acquisition:

    • To initiate the hydrolysis, add a precise volume of the pre-warmed D₂O buffer to the NMR tube, vortex briefly, and immediately place it in the NMR spectrometer.

    • Acquire the first ¹H NMR spectrum (t=0) as quickly as possible.

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the expected half-life of the compound (e.g., every 5 minutes for a fast reaction, every few hours for a slow one).

  • Data Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • For each time point, integrate the signal of the internal standard and a characteristic, non-overlapping signal of the product (e.g., the N-alkyl protons of the released diethanolamine).

    • Calculate the concentration of the product at each time point by normalizing its integral to the integral of the known-concentration internal standard.

    • Plot the concentration of the remaining DOAB ([DOAB]₀ - [Product]t) versus time.

    • Fit the data to the appropriate rate law (typically pseudo-first-order) to determine the observed rate constant (k_obs). The equation is: ln([DOAB]t) = -k_obs*t + ln([DOAB]₀).

Experimental_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis A Prepare Stock Solutions (DOAB, Buffer, Standard) B Equilibrate Solutions to Reaction Temp A->B C Combine Reagents in NMR Tube B->C D Initiate Reaction (Add D₂O Buffer) C->D E Acquire Spectra Over Time D->E F Process Spectra (Integrate Peaks) E->F G Calculate Concentrations vs. Internal Standard F->G H Plot Data & Fit to Rate Law G->H I Determine k_obs and t₁/₂ H->I

Caption: Workflow for a typical NMR-based hydrolysis kinetics study.

Conclusion and Future Outlook

Alkyl-dioxazaborocanes represent a powerful and highly adaptable platform for the stabilization and controlled release of boronic acids. The ability to fine-tune their hydrolysis kinetics over a vast range simply by modifying steric hindrance on the diethanolamine scaffold provides an invaluable tool for applications ranging from catalysis and materials science to sophisticated drug delivery systems.[2][8][13] The predictable structure-stability relationship allows for the rational design of molecules with bespoke release profiles, a feature of immense interest to drug development professionals seeking to optimize pharmacokinetics and target drug action. As our understanding of the subtle interplay of steric, electronic, and environmental factors continues to grow, the precision with which we can design these "molecular clocks" will undoubtedly lead to even more innovative applications in medicine and beyond.

References

  • Title: Internal and external catalysis in boronic ester networks Source: Semantic Scholar URL
  • Title: A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions Source: BenchChem URL
  • Title: Protodeboronation of (Hetero)
  • Title: Internal and External Catalysis in Boronic Ester Networks Source: PMC - NIH URL
  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL
  • Title: Dioxazaborocanes: Old Adducts, New Tricks Source: ResearchGate URL
  • Title: Tuning the Stability and Kinetics of Dioxazaborocanes Source: ResearchGate URL
  • Title: 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Title: Tuning the Stability and Kinetics of Dioxazaborocanes Source: PubMed URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Chemistry Of Boronic Esters Source: AA Blocks URL
  • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: PMC - NIH URL
  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: Genentech URL
  • Title: 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications Source: Wiley-VCH URL
  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL
  • Title: Dioxazaborocanes: old adducts, new tricks Source: Organic & Biomolecular Chemistry Blog URL
  • Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL
  • Title: Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties Source: ESPCI Paris URL
  • Title: Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties Source: ACS Publications URL
  • Source: Polymer Chemistry (RSC Publishing)
  • Source: TAPPI.
  • Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation Source: PubMed URL
  • Title: Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation Source: MDPI URL

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Butyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry stands as a cornerstone technique for the structural elucidation and characterization of novel molecules. For researchers engaged in the synthesis and application of organoboron compounds, a thorough understanding of their behavior under mass spectrometric conditions is paramount. This guide provides an in-depth comparison of the anticipated mass spectrometry fragmentation patterns of 2-Butyl-1,3,6,2-dioxazaborocane, a key building block in synthetic and materials chemistry. We will explore the likely fragmentation pathways under different ionization techniques, offering a predictive framework rooted in the fundamental principles of mass spectrometry and the known behavior of related structures.

Introduction to this compound and its Mass Spectrometric Interrogation

This compound is a heterocyclic organoboron compound featuring a unique transannular dative bond between the nitrogen and boron atoms. This intramolecular coordination imparts significant stability to the molecule, making it a versatile reagent and a valuable component in the design of dynamic materials.[1] The characterization of this compound is crucial for quality control and for understanding its reactivity. Mass spectrometry provides essential information regarding its molecular weight and structure through the analysis of its fragmentation patterns.

This guide will compare the expected fragmentation behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). While EI is a "hard" ionization technique that typically induces extensive fragmentation, ESI is a "soft" ionization method that often preserves the molecular ion, providing complementary information.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of this compound in a mass spectrometer is expected to be dictated by the inherent structural features of the molecule: the N→B dative bond, the butyl group, and the dioxazaborocane ring.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI, the initial event is the removal of an electron to form a molecular ion (M•+). The fragmentation of this radical cation is likely to proceed through several pathways, driven by the stability of the resulting fragments.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage: A predominant fragmentation pathway for alkyl compounds is alpha-cleavage, which involves the breaking of a bond adjacent to a heteroatom or functional group.[2][3][4][5] In the case of this compound, alpha-cleavage of the C-C bond adjacent to the boron atom is highly probable. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable, resonance-stabilized cation.

  • McLafferty Rearrangement: For molecules containing a butyl group, the McLafferty rearrangement is a common fragmentation pathway.[6][7][8][9][10] This involves the transfer of a γ-hydrogen atom to a radical site, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene (in this case, propene) and the formation of a new radical cation.

  • Ring Cleavage: The dioxazaborocane ring itself can undergo fragmentation. Cleavage of the C-O, C-N, or B-O bonds within the ring can lead to a variety of smaller fragment ions. The stability of the N→B dative bond will influence the propensity for certain ring cleavages.

Table 1: Predicted Key Fragment Ions of this compound under EI-MS

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
171[C₈H₁₈BNO₂]•+Molecular Ion
128[C₅H₁₁BNO₂]⁺Alpha-cleavage (loss of •C₃H₇)
114[C₄H₉BNO₂]•+McLafferty Rearrangement (loss of C₃H₆)
100[C₄H₁₀NO]⁺Ring cleavage and rearrangement
86[C₃H₈NO]⁺Further fragmentation of ring structures
57[C₄H₉]⁺Butyl cation

Experimental Protocols

General Mass Spectrometry Analysis:

A high-resolution mass spectrometer equipped with both EI and ESI sources would be utilized for the analysis of this compound.

Electron Ionization (EI) Protocol:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Electrospray Ionization (ESI) Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a solvent mixture that promotes ionization, typically containing a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode).

  • Ionization: The solution is pumped through a capillary held at a high potential, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are introduced into the mass analyzer and separated by their m/z ratio.

  • Tandem MS (MS/MS): For structural elucidation, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

Visualization of Fragmentation Pathways

Diagram 1: Predicted EI Fragmentation of this compound

EI_Fragmentation M Molecular Ion (M•+) m/z 171 F1 Fragment m/z 128 (Loss of •C3H7) M->F1 Alpha-Cleavage F2 Fragment m/z 114 (Loss of C3H6) M->F2 McLafferty Rearrangement F3 Fragment m/z 100 M->F3 Ring Cleavage F4 Butyl Cation m/z 57 M->F4 Direct Cleavage

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

Electrospray Ionization (ESI) Mass Spectrometry

ESI, being a soft ionization technique, is expected to primarily generate the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This allows for the accurate determination of the molecular weight. Structural information can then be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Butene: A likely fragmentation pathway for the protonated molecule is the loss of a neutral butene molecule (C₄H₈) via a rearrangement process, resulting in a protonated dioxazaborocane ring.

  • Ring Opening and Fragmentation: The protonated dioxazaborocane ring can undergo cleavage at various points, leading to the loss of small neutral molecules such as ethylene oxide or formaldehyde. The proton is likely to remain on the nitrogen-containing fragment due to the higher proton affinity of nitrogen.

  • Cleavage of the Butyl Group: Similar to EI, cleavage of the butyl group can occur, although it might be less prominent than in EI. This could lead to the formation of a butyl cation or the loss of a neutral butane molecule.

Table 2: Predicted Key Fragment Ions of this compound under ESI-MS/MS of [M+H]⁺

m/z (predicted) Proposed Fragment Structure Fragmentation Pathway
172[C₈H₁₉BNO₂]⁺Protonated Molecule ([M+H]⁺)
116[C₄H₁₁BNO₂]⁺Loss of Butene (C₄H₈)
102[C₃H₈BNO₂]⁺Ring fragmentation (loss of C₂H₄O)
88[C₂H₆BNO₂]⁺Further ring fragmentation
57[C₄H₉]⁺Butyl cation

Diagram 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺

ESI_Fragmentation MH [M+H]⁺ m/z 172 F1 Fragment m/z 116 (Loss of C4H8) MH->F1 Rearrangement F3 Fragment m/z 57 (Butyl Cation) MH->F3 Direct Cleavage F2 Fragment m/z 102 (Loss of C2H4O) F1->F2 Ring Cleavage

Sources

Safety Operating Guide

2-Butyl-1,3,6,2-dioxazaborocane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Butyl-1,3,6,2-dioxazaborocane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Safety Summary

This compound (CAS: 4406-72-8 or derivatives) is a cyclic boronic ester characterized by a transannular N→B dative bond. While generally more stable than free boronic acids, it poses specific handling challenges due to its potential for hydrolysis and skin/eye irritation.[1]

Immediate Hazard Profile:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Physical State: Typically a white to off-white solid or viscous oil.[1]

  • Reactivity: Hygroscopic.[1][2] Hydrolyzes in acidic/aqueous media to release n-butylboronic acid and diethanolamine.

  • Flammability: Combustible organic solid/liquid.[1]

Mandatory PPE:

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).[1]

  • Respiratory: N95 or P100 particulate respirator if dust generation is likely; fume hood required for solution preparation.[1]

Chemical Stability & Pre-Disposal Analysis (The "Why")

To dispose of this compound safely, one must understand its unique structural behavior. Unlike simple boronic esters, dioxazaborocanes feature a "cage-like" structure stabilized by an intramolecular nitrogen-to-boron (N→B) coordinate bond.[1]

The Stability Paradox:

  • Atmospheric Stability: The N→B bond occupies the empty p-orbital of the boron atom, making the molecule less susceptible to immediate oxidation or hydrolysis by atmospheric moisture compared to open-chain esters.[1]

  • Waste Stream Instability: Despite this stability, the complex is thermodynamically unstable toward hydrolysis in acidic or basic aqueous environments.[1] Upon contact with wet waste streams (especially acidic ones), the cage collapses.

Decomposition Pathway:



Operational Implication: You are effectively disposing of two distinct chemical species. The waste stream must be compatible with both the free boronic acid (mildly acidic) and the amine (basic/chelating). Do not mix with strong oxidizers (e.g., peroxides, nitric acid), as organoborons can react exothermically.[1]

Step-by-Step Disposal Workflows

Scenario A: Pure Solid Substance (Expired or Surplus)[1]
  • Classification: Non-halogenated Solid Organic Waste.[1]

  • Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.[1]

Protocol:

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Organoboron Compound (Irritant)."

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Avoid dust generation.[1]

  • Segregation: Place the container in the Solid Organic Waste drum.

    • Critical: Do not place in "Trash" or "Biohazard" bins.

  • Destruction Method: The ultimate fate is high-temperature incineration.[1]

Scenario B: Solution Waste (Reaction Mixtures)
  • Classification: Flammable Organic Solvent Waste (D001).[1]

  • Compatibility: Compatible with standard organic solvents (Acetone, DCM, Ethyl Acetate).[1]

Protocol:

  • Quenching (If Reactive Reagents Present):

    • If the dioxazaborocane is in a mixture with active reagents (e.g., LiAlH4, Grignards), quench carefully with isopropanol or ethyl acetate before disposal.[1]

    • Note: Pure dioxazaborocane does not require quenching.

  • Dilution: Dilute the mixture with a compatible organic solvent (e.g., acetone) to ensure no precipitation occurs in the waste container.

  • pH Check: If the reaction mixture was acidic, neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) to prevent rapid hydrolysis and heat generation in the waste drum.

  • Disposal: Pour into the Non-Halogenated Organic Solvent carboy (unless halogenated solvents like DCM were used, then use the Halogenated stream).

Scenario C: Spill Cleanup

Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Absorb:

    • Liquids: Cover with vermiculite or sand.

    • Solids: Dampen a paper towel with acetone (to prevent dust) and wipe up.

  • Clean: Wipe the surface with a 10% soap/water solution to hydrolyze and remove residues.

  • Bin: Place all cleanup materials (wipes, gloves) into a sealed bag and dispose of as Solid Hazardous Waste .

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for segregating this compound waste.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath dissolved in Solvent StateCheck->LiquidPath SolidAction Place in HDPE/Glass Container Label: 'Solid Organic Waste' SolidPath->SolidAction ReactionMix Reaction Mixture? (Active Reagents) LiquidPath->ReactionMix FinalSolid High-Temp Incineration SolidAction->FinalSolid SolventCheck Contains Halogens? (DCM, Chloroform) NonHalo Non-Halogenated Waste Stream (Acetone, MeOH, EtOAc) SolventCheck->NonHalo No Halo Halogenated Waste Stream (DCM, CHCl3) SolventCheck->Halo Yes FinalLiquid Fuel Blending / Incineration NonHalo->FinalLiquid Halo->FinalLiquid ReactionMix->SolventCheck No (Pure Solution) Quench Quench (iPrOH/EtOAc) Neutralize pH ReactionMix->Quench Yes Quench->SolventCheck

Caption: Operational decision tree for segregating organoboron waste based on physical state and solvent composition.

Regulatory & Compliance Data

The following table summarizes the regulatory status and physical properties relevant to waste profiling.

ParameterSpecificationOperational Note
Waste Code (RCRA) Not Listed (P/U)Defaults to D001 (Ignitable) if in flammable solvent.[1]
Solubility Low in water; High in organicsDo not attempt to wash down sink.[1]
Flash Point >62°C (Solid/Oil)Considered combustible; store away from heat.[1]
Incompatibility Strong Oxidizers, Strong AcidsSegregate from Nitric Acid and Peroxides.[1]
Hydrolysis Products Boronic Acid + AmineTreat waste as a mixture of these components.[1]

Compliance Note: While this compound is not explicitly listed on EPA P-lists or U-lists, it falls under the "General Duty Clause."[1] Generators must characterize the waste.[3] Due to the boron content, it is strictly prohibited from discharge into municipal sewer systems, as boron is difficult to remove in standard wastewater treatment plants (WWTP) and is phytotoxic to aquatic plant life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558978, 2-Butyl-1,3,2-oxazaborolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of 2-Butyl-1,3,6,2-dioxazaborocane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Butyl-1,3,6,2-dioxazaborocane. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established best practices for laboratory safety.

Understanding the Compound: Hazard Identification and Risk Assessment

This compound is a member of the boronic ester family of compounds. A key structural feature is the intramolecular dative bond between the nitrogen and boron atoms, which creates a more stable tetracoordinate boron center compared to a free boronic acid.[1] This enhanced stability makes it a valuable reagent in organic synthesis, often serving as a manageable surrogate for the more sensitive butylboronic acid.[1]

Despite its relative stability, a thorough risk assessment is paramount. The primary hazards associated with this compound and related organoboron compounds include:

  • Moisture Sensitivity: Like many boronic esters, it is sensitive to moisture and can hydrolyze to form butylboronic acid and diethanolamine.[1] This necessitates the use of dry laboratory conditions.

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[2]

  • Aquatic Toxicity: Some boronic acid derivatives are very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[3]

  • Combustibility: While not highly flammable, it may be combustible and can emit hazardous combustion gases in a fire.[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure and ensuring personal safety. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] The following table details the specific PPE recommendations.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Protection Chemical Splash GogglesTo protect against potential splashes, safety goggles should be worn at all times.[6] For larger volumes or when a significant splash hazard exists, a face shield should be worn in addition to goggles.[5][7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to many borane compounds.[6] Always inspect gloves for any signs of damage before use and change them immediately if contact with the chemical occurs.[3][6] For prolonged contact, consider heavier-duty gloves such as butyl rubber.[8]
Body Protection Flame-Resistant Lab CoatA clean, long-sleeved lab coat made of a chemical-resistant material should be worn to protect against spills and splashes.[6]
Respiratory Protection Use in a Fume HoodHandling should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of any potential fumes or dust.[6] A respirator may be necessary for large quantities or in poorly ventilated areas.[6]

Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for both experimental success and personal safety. The stability of this compound is dependent on maintaining dry, inert conditions.[1]

Pre-Operational Workflow
  • Hazard Review: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • PPE Inspection: Don and inspect all required PPE as outlined in the table above.

  • Glassware Preparation: All glassware must be scrupulously dried in an oven and cooled in a desiccator or under a stream of inert gas (e.g., argon or nitrogen) before use.[1]

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with an inert gas to remove air and moisture.

Operational Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_cleanup Post-Operation & Disposal Prep1 Review SDS Prep2 Don & Inspect PPE Prep1->Prep2 Prep3 Prepare Dry Glassware & Solvents Prep2->Prep3 Handling1 Purge Apparatus with Inert Gas Prep3->Handling1 Handling2 Weigh & Transfer Compound Handling1->Handling2 Handling3 Conduct Reaction Handling2->Handling3 Cleanup1 Quench Reaction (if necessary) Handling3->Cleanup1 Cleanup2 Segregate & Label Waste Cleanup1->Cleanup2 Cleanup3 Decontaminate Glassware Cleanup2->Cleanup3 Cleanup4 Dispose of Waste via Approved Channels Cleanup3->Cleanup4

Caption: Workflow for handling this compound.

Detailed Operational Steps
  • Transfer of the Compound: Under a positive pressure of inert gas, carefully transfer the required amount of this compound from its storage container to the reaction vessel. Use appropriate transfer equipment like a powder funnel or a Schlenk line.

  • Reaction Setup: Add dry, degassed solvents and other reagents via syringe or cannula.

  • Monitoring: Once the reaction is underway, monitor it closely. Do not leave it unattended.

Post-Operational Workflow
  • Quenching: If necessary, carefully quench the reaction mixture using appropriate procedures.

  • Waste Segregation: Segregate all waste streams. Unused solid compound, contaminated consumables (gloves, wipes), and liquid waste should be placed in separate, clearly labeled, and sealed containers.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][9]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.

    • Carefully sweep the material into a designated, labeled waste container.

    • Clean the affected area thoroughly.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • Remove contact lenses if present and easy to do.[2][8]

    • Seek immediate medical attention.[3][8]

  • Inhalation:

    • Move the affected person to fresh air.[2]

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Containerization:

    • Solid Waste: Place unused or contaminated solid material in a clearly labeled, sealed container.

    • Liquid Waste: Collect liquid waste from reactions and cleaning in a compatible, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Consumables: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and wipes, must be disposed of as hazardous solid waste.[10]

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[2] Do not pour any waste down the drain or dispose of it in regular trash.

By adhering to these guidelines, you can ensure a safe and controlled environment for handling this compound, protecting yourself, your colleagues, and the environment.

References

  • LEAPCHEM. (2025, December 16). What are the safety precautions when handling borane? - Blog.
  • Benchchem. (n.d.). This compound.
  • Sigma-Aldrich. (2025, November 6).
  • BASF. (2024, December 9).
  • Fisher Scientific. (2025, December 19).
  • HANGZHOU LINGRUI CHEMICAL CO.,LTD. (n.d.). This compound.
  • CDH Fine Chemical. (n.d.).
  • Evonik. (2023, June 1).
  • Environmental Health and Safety. (n.d.).
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth College.
  • Sigma-Aldrich. (2025, November 6).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Organic Syntheses Procedure. (n.d.). Boronic esters.
  • NIH. (2022). Waste Disposal Guide 2022.
  • ResearchGate. (2025, August 6). Dioxazaborocanes: Old Adducts, New Tricks | Request PDF.
  • Technion Safety and Health Department. (n.d.). Chemical Waste Management Guide.
  • Santa Cruz Biotechnology. (n.d.). Boric acid-d3.
  • PMC. (n.d.). A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.